![molecular formula C19H19NO2 B14152862 1-[1-[2-(4-Methylphenoxy)ethyl]-1H-indol-3-yl]ethanone CAS No. 799264-85-0](/img/structure/B14152862.png)
1-[1-[2-(4-Methylphenoxy)ethyl]-1H-indol-3-yl]ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[1-[2-(4-Methylphenoxy)ethyl]-1H-indol-3-yl]ethanone is a synthetic organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry This compound features an indole core, which is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-[1-[2-(4-Methylphenoxy)ethyl]-1H-indol-3-yl]ethanone typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Attachment of the 4-Methylphenoxyethyl Group: The 4-methylphenoxyethyl group can be introduced through a nucleophilic substitution reaction, where the indole derivative reacts with 4-methylphenoxyethyl halide in the presence of a base.
Final Ketone Formation:
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction time.
Análisis De Reacciones Químicas
Types of Reactions: 1-[1-[2-(4-Methylphenoxy)ethyl]-1H-indol-3-yl]ethanone undergoes various chemical reactions, including:
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ketone group to an alcohol.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogens (chlorine, bromine), nitro groups, acidic or basic catalysts.
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Halogenated or nitro-substituted indole derivatives.
Aplicaciones Científicas De Investigación
1-[1-[2-(4-Methylphenoxy)ethyl]-1H-indol-3-yl]ethanone has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 1-[1-[2-(4-Methylphenoxy)ethyl]-1H-indol-3-yl]ethanone involves its interaction with specific molecular targets and pathways:
Comparación Con Compuestos Similares
1-[2-(4-Methylphenoxy)ethyl]-1H-benzimidazol-2-ylmethanol: Shares a similar structure but with a benzimidazole core instead of an indole core.
Indole Derivatives: Various indole derivatives with different substituents exhibit similar biological activities.
Uniqueness: 1-[1-[2-(4-Methylphenoxy)ethyl]-1H-indol-3-yl]ethanone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of the indole core with the 4-methylphenoxyethyl group makes it a valuable compound for research and potential therapeutic applications .
Propiedades
Número CAS |
799264-85-0 |
|---|---|
Fórmula molecular |
C19H19NO2 |
Peso molecular |
293.4 g/mol |
Nombre IUPAC |
1-[1-[2-(4-methylphenoxy)ethyl]indol-3-yl]ethanone |
InChI |
InChI=1S/C19H19NO2/c1-14-7-9-16(10-8-14)22-12-11-20-13-18(15(2)21)17-5-3-4-6-19(17)20/h3-10,13H,11-12H2,1-2H3 |
Clave InChI |
RTXGRUKKPQUWLK-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)OCCN2C=C(C3=CC=CC=C32)C(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


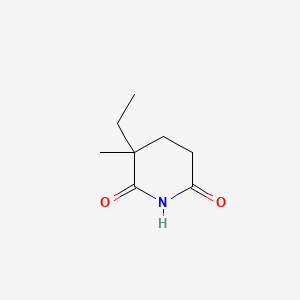
![1-(Biphenyl-4-yl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethanone](/img/structure/B14152787.png)
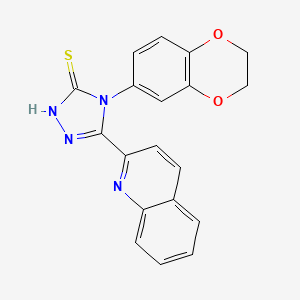
![Ethyl[2-(3-methoxyphenyl)ethyl]amine](/img/structure/B14152799.png)
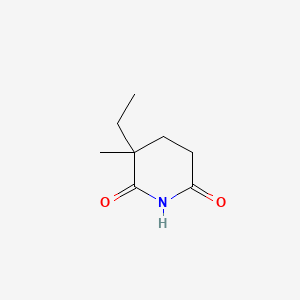
![Thieno[3,2-b]pyridine-5-carbonitrile](/img/structure/B14152816.png)
![N-[4-(4-Chlorophenyl)-3-[2-(4-morpholinyl)ethyl]-2(3H)-thiazolylidene]-2,4-dimethylbenzenamine](/img/structure/B14152818.png)
![2-(5-amino-2H-tetrazol-2-yl)-N'-[(E)-(2-chlorophenyl)methylidene]acetohydrazide](/img/structure/B14152825.png)
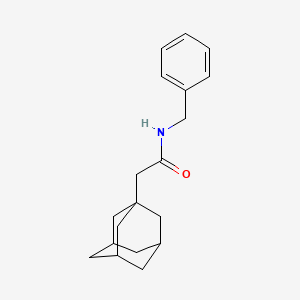

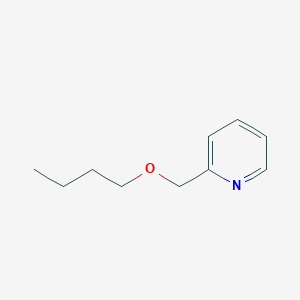
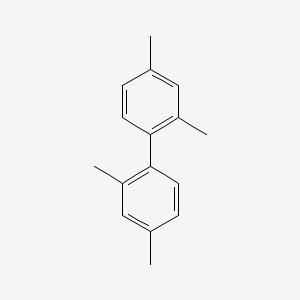

![5-[1-(3,5-Dimethoxy-benzylamino)-ethylidene]-1,3-dimethyl-pyrimidine-2,4,6-trione](/img/structure/B14152864.png)
